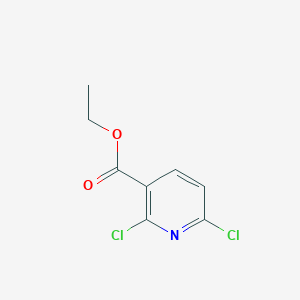

Ethyl 2,6-dichloronicotinate

CAS No.: 58584-86-4

Cat. No.: VC2357107

Molecular Formula: C8H7Cl2NO2

Molecular Weight: 220.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58584-86-4 |

|---|---|

| Molecular Formula | C8H7Cl2NO2 |

| Molecular Weight | 220.05 g/mol |

| IUPAC Name | ethyl 2,6-dichloropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3 |

| Standard InChI Key | KKYBVLDQTWQETN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(C=C1)Cl)Cl |

| Canonical SMILES | CCOC(=O)C1=C(N=C(C=C1)Cl)Cl |

Introduction

Physical and Chemical Properties

Ethyl 2,6-dichloronicotinate exhibits distinct physical characteristics that are important for its identification, handling, and application in various research contexts. The compound appears as a white to light yellow substance that can range from powdery to crystalline in form .

Physical Properties

The compound's key physical properties are summarized in the following table:

The compound's moderate melting point and solubility characteristics make it amenable to various laboratory manipulations and experimental procedures. Its solubility in methanol suggests compatibility with common organic solvents, which is advantageous for its use in research contexts.

Chemical Reactivity

The chemical reactivity of Ethyl 2,6-dichloronicotinate is largely influenced by the presence of the two chlorine atoms on the pyridine ring and the ester functional group. The chlorine atoms, being electron-withdrawing, affect the electronic distribution across the molecule, making the pyridine ring more susceptible to nucleophilic attack. The ester group, meanwhile, can participate in various transformations typical of carboxylic acid derivatives.

Synthesis and Preparation Methods

Ethyl 2,6-dichloronicotinate can be prepared through various synthetic approaches, with esterification of the corresponding acid being the most common method.

Esterification of 2,6-Dichloronicotinic Acid

The primary synthesis route involves the esterification of 2,6-dichloronicotinic acid with ethanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and proceeds under reflux conditions. The esterification follows standard Fischer esterification mechanisms, where the carboxylic acid reacts with ethanol to form the ester with the elimination of water.

The synthesis can be carried out by dissolving 2,6-dichloronicotinic acid in excess ethanol, adding a catalytic amount of sulfuric acid, and refluxing the mixture for an extended period (typically 24-48 hours) under an inert atmosphere. Following the reaction, the product can be isolated through neutralization, extraction, and purification steps such as recrystallization.

Alternative Synthetic Approaches

Alternative approaches may involve the direct chlorination of ethyl nicotinate to introduce the chlorine atoms at positions 2 and 6, though this method often requires careful control of reaction conditions to achieve regioselectivity.

Chemical Reactions

Ethyl 2,6-dichloronicotinate participates in various chemical reactions that exploit its functional groups and reactive sites.

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 6 can undergo nucleophilic aromatic substitution with various nucleophiles such as amines, thiols, or alkoxides. These reactions typically proceed via the SNAr mechanism, facilitated by the electron-deficient nature of the pyridine ring. The products of such reactions are substituted derivatives where one or both chlorine atoms are replaced by the nucleophile.

Hydrolysis of the Ester Group

The ethyl ester group can undergo hydrolysis under acidic or basic conditions to regenerate 2,6-dichloronicotinic acid. This reaction follows standard ester hydrolysis mechanisms and can be useful for converting the ester into other derivatives through the carboxylic acid intermediate.

Reduction Reactions

Reduction of Ethyl 2,6-dichloronicotinate can lead to various products depending on the reducing agent and conditions employed. Reduction of the ester group can yield the corresponding alcohol (2,6-dichloronicotinyl alcohol), while more vigorous reduction conditions might affect the chlorine substituents or the pyridine ring itself.

Applications in Scientific Research

Ethyl 2,6-dichloronicotinate has found applications across various scientific disciplines, primarily due to its reactive functional groups and potential for further derivatization.

Role in Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactive chlorine atoms allow for selective functionalization to create diverse molecular scaffolds, while the ester group provides additional opportunities for derivatization.

Applications in Pharmaceutical Research

In pharmaceutical research, Ethyl 2,6-dichloronicotinate and its derivatives have been explored for their potential biological activities. The compound's structural features make it a candidate for developing compounds with pharmacological properties, including potential antimicrobial and anticancer activities.

Biological Activity

Research into the biological activity of Ethyl 2,6-dichloronicotinate has revealed several potential applications in the biomedical field.

Antimicrobial Properties

Some studies suggest that Ethyl 2,6-dichloronicotinate and related compounds may exhibit antimicrobial activity against certain bacterial strains. The mechanism of action is believed to involve interference with essential bacterial processes, potentially through interaction with specific enzymes or cellular components.

Anticancer Activity

Preliminary research indicates that Ethyl 2,6-dichloronicotinate may possess antiproliferative activity against certain cancer cell lines. Studies have reported cytotoxic effects on lung cancer (A549), cervical cancer (KB), and prostate cancer (DU145) cells, with growth inhibition observed at micromolar concentrations.

Mechanism of Action

The biological activity of Ethyl 2,6-dichloronicotinate is thought to involve binding to specific proteins and enzymes. The compound's ability to inhibit tubulin assembly, a crucial process in cell division, has been identified as one potential mechanism for its anticancer activity. The chlorine substituents are believed to enhance binding affinity and specificity toward molecular targets involved in cellular processes.

Comparison with Similar Compounds

To better understand the properties and potential applications of Ethyl 2,6-dichloronicotinate, it is instructive to compare it with structurally related compounds.

Comparison with Ethyl 4,6-dichloronicotinate

Ethyl 4,6-dichloronicotinate (CAS: 40296-46-6) is a positional isomer of Ethyl 2,6-dichloronicotinate, with chlorine atoms at positions 4 and 6 instead of 2 and 6. This structural difference affects the compound's chemical reactivity and biological activity profile .

The following table compares key features of these two compounds:

| Feature | Ethyl 2,6-dichloronicotinate | Ethyl 4,6-dichloronicotinate |

|---|---|---|

| CAS Number | 58584-86-4 | 40296-46-6 |

| Structural Characteristic | Chlorine at positions 2 and 6 | Chlorine at positions 4 and 6 |

| Reactivity Pattern | Enhanced reactivity at positions 3 and 5 | Different regioselectivity in reactions |

| Biological Activity | Potential anticancer activity through tubulin inhibition | Used as biochemical reagent in life science research |

The difference in chlorine positioning affects the electronic distribution across the pyridine ring, leading to distinct chemical behaviors and potentially different biological interaction profiles.

Comparison with Other Nicotinic Acid Derivatives

Ethyl 2,6-dichloronicotinate can also be compared with other nicotinic acid derivatives lacking chlorine substituents or featuring different patterns of substitution. The presence and position of substituents significantly influence properties such as solubility, reactivity, and biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume